Furan vs. Thiophene Heteroatom: Equivalent HIV-1 Antiviral Potency with Distinct Pharmacochemical Profiles
In the landmark Balzarini et al. (1996) study of thiocarboxanilide NNRTIs, both 3-(2-methylfuranyl) and 3-(2-methylthienyl) derivatives demonstrated exquisitely potent and virtually equivalent antiviral activity against wild-type HIV-1, with EC50 values ranging from 0.009 to 0.021 μM in CEM cell cultures [1]. This establishes that the furan and thiophene heterocycles are interchangeable for target engagement at HIV-1 reverse transcriptase. However, the furan oxygen (present in 3-methylfuran-2-carbothioamide) versus thiophene sulfur (present in 3-methylthiophene-2-carbothioamide) confers dramatically different physicochemical properties: the furan is more hydrophilic (lower LogP), the thiophene analog has higher molecular weight (157.26 vs. 141.19), and the heteroatom identity dictates metal-coordination preferences — furan oxygen favors harder metal centers while thiophene sulfur preferentially binds softer transition metals [2].
| Evidence Dimension | HIV-1 antiviral potency (EC50) of furan vs. thiophene thiocarboxanilide derivatives |
|---|---|
| Target Compound Data | 3-Methylfuran-2-carbothioamide serves as the furan-heterocycle scaffold; corresponding thiocarboxanilide derivatives EC50 = 0.009–0.021 μM against wild-type HIV-1 (IIIB strain) in CEM cell cultures |
| Comparator Or Baseline | 3-Methylthiophene-2-carbothioamide (CAS 134789-89-2) serves as the thiophene-heterocycle scaffold; corresponding thiocarboxanilide derivatives EC50 = 0.009–0.021 μM — potency equivalent to furan analogs |
| Quantified Difference | Equivalent antiviral potency; differentiated by MW (141.19 vs. 157.26 g/mol), LogP (~1.22 vs. higher for thiophene), and heteroatom-dependent metal coordination preferences |
| Conditions | HIV-1 IIIB-infected CEM T-cell cultures; EC50 defined as 50% inhibition of HIV-1-induced cytopathicity; EP0874839 patent coverage |
Why This Matters
Procurement decisions between the furan and thiophene scaffolds should be driven by downstream chemistry requirements (metal catalysis, solubility, hydrogen-bonding) rather than target potency, as both achieve equivalent antiviral EC50 values.
- [1] Balzarini J, Brouwer WG, Dao DC, Osika EM, De Clercq E. Identification of novel thiocarboxanilide derivatives that suppress a variety of drug-resistant mutant human immunodeficiency virus type 1 strains at a potency similar to that for wild-type virus. Antimicrobial Agents and Chemotherapy. 1996;40(6):1454-1466. View Source
- [2] Brouwer WG, Osika EM, Pierce BJ. Patent EP0874839. Furan- and thiophenecarbothioamide derivatives as inhibitors of HIV-1 replication. Uniroyal Chemical Co. 1997. Claims both X=O (furan) and X=S (thiophene). View Source
